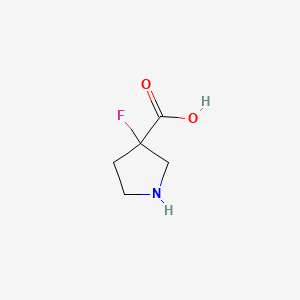

3-Fluoropyrrolidine-3-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-fluoropyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETFKCHBHKSILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Fluoropyrrolidine 3 Carboxylic Acid and Its Analogues

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for accessing a wide array of 3-fluoropyrrolidine-3-carboxylic acid analogues by building the heterocyclic ring from acyclic precursors. This approach allows for the strategic introduction of the fluorine atom and the carboxylic acid moiety at an early stage, offering control over stereochemistry and substitution patterns.

Ring-Closing Reactions for Pyrrolidine (B122466) Formation

Ring-closing reactions are a cornerstone of heterocyclic synthesis, and various methodologies have been adapted for the construction of the 3-fluoropyrrolidine (B48656) core. These methods typically involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to fashion the five-membered ring.

Intramolecular cyclization strategies offer an effective means to construct the pyrrolidine ring with control over regioselectivity and stereoselectivity. One notable approach involves the diastereoselective synthesis of disubstituted pyrrolidines through copper-promoted intramolecular aminooxygenation of alkenes. While not a direct halocyclization, this method highlights the potential of intramolecular bond formation to create substituted pyrrolidines. For instance, α-substituted 4-pentenyl sulfonamides have been shown to favor the formation of cis-2,5-disubstituted pyrrolidines with high diastereoselectivity.

Although specific examples detailing the halocyclization to form this compound are not extensively documented in readily available literature, the general principles of halocyclization reactions suggest a plausible synthetic route. Such a strategy would likely involve an acyclic precursor containing a nitrogen nucleophile and an appropriately positioned alkene, along with a fluorine-containing electrophile. The reaction would proceed via an electrophilic attack of a "F+" source on the double bond, followed by the intramolecular attack of the nitrogen atom to close the ring. The stereochemical outcome of such a reaction would be influenced by the geometry of the starting alkene and the reaction conditions.

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful and widely utilized method for the stereocontrolled synthesis of the pyrrolidine scaffold. acs.org This approach allows for the generation of multiple stereocenters in a single step with high efficiency. acs.org The use of fluorinated dipolarophiles in these reactions provides a direct route to fluorinated pyrrolidines.

A significant advancement in this area is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. nih.govrsc.org This method has been successfully employed to synthesize a range of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives in high yields and with excellent stereoselectivities. nih.govrsc.org While the dipolarophiles in these reactions are typically activated by strong electron-withdrawing groups, the electron-withdrawing inductive effect of fluorine atoms allows for the use of less activated fluorinated styrenes. rsc.org

The general scheme for this reaction involves the in situ generation of an azomethine ylide from an imino ester, which then undergoes a [3+2] cycloaddition with a fluorinated alkene. The use of chiral ligands in conjunction with a copper catalyst enables enantioselective control of the reaction.

| Catalyst | Ligand | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Cu(I) | Chiral Ligand | 1,1-Difluorostyrenes | up to 96 | >20:1 | up to 97 |

| Cu(I) | Chiral Ligand | 1,1,2-Trifluorostyrenes | up to 96 | >20:1 | up to 97 |

Furthermore, enantioselective intramolecular 1,3-dipolar cycloadditions of azomethine ylides with fluorinated dipolarophiles have been developed. rsc.org This strategy, also catalyzed by copper, affords polycyclic fluorinated pyrrolidines in high yields and with up to 99% ee, demonstrating that fluoroalkyl substituents can serve as effective activating groups for this transformation. rsc.org

Michael addition reactions represent another fundamental strategy for the construction of the pyrrolidine ring. This approach typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, followed by a subsequent cyclization step.

The intramolecular aza-Michael addition has been explored as a route to fluorinated pyrrolidines. For instance, the cyclization of an aminofluorovinylsulfone has been shown to produce pyrrolidine derivatives. acs.org This reaction can proceed with diastereoselectivity, leading preferentially to the anti-N-benzylpyrrolidine sulfone. acs.org

Organocatalytic enantioselective Michael additions have also been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. While not directly producing a 3-fluoro derivative, this methodology establishes a robust strategy for constructing the core pyrrolidine-3-carboxylic acid scaffold with high stereocontrol, which could potentially be adapted for fluorinated analogues.

| Catalyst | Reactants | Product | Enantiomeric Excess (ee, %) |

| Organocatalyst | 4-Alkyl-substituted 4-oxo-2-enoates and nitroalkanes | 5-Alkyl-pyrrolidine-3-carboxylic acid | 97 |

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo synthesis is the functionalization of a pre-existing pyrrolidine ring. This approach is particularly useful when the corresponding non-fluorinated pyrrolidine derivative is readily available.

Direct Fluorination Strategies

Direct fluorination strategies involve the introduction of a fluorine atom onto the pyrrolidine ring at a late stage of the synthesis. These methods can be categorized into electrophilic and nucleophilic fluorination approaches.

Electrophilic Fluorination: This strategy involves the use of an electrophilic fluorinating agent, often referred to as a "F+" source, to react with an enolate or enol equivalent of a pyrrolidine-3-carboxylate derivative. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly employed for this purpose. The success of this approach is contingent on the ability to generate the nucleophilic species at the C3 position of the pyrrolidine ring.

Recent advancements have focused on the direct β-C(sp³)–H fluorination of free carboxylic acids. chemrxiv.org This method, which utilizes a nucleophilic fluoride source in combination with an external oxidant, represents a significant step forward in C-H functionalization. chemrxiv.org While not yet specifically reported for pyrrolidine-3-carboxylic acid, this strategy holds promise for the direct and regioselective introduction of fluorine.

Nucleophilic Fluorination: This approach typically involves the displacement of a leaving group at the C3 position with a nucleophilic fluoride source, such as potassium fluoride or a tetraalkylammonium fluoride salt. The precursor for this reaction would be a 3-hydroxypyrrolidine-3-carboxylic acid derivative, where the hydroxyl group is converted into a good leaving group (e.g., tosylate, mesylate, or triflate). The stereochemical outcome of this SN2 reaction is typically an inversion of configuration at the C3 center.

Decarboxylative fluorination of aliphatic carboxylic acids via photoredox catalysis has also emerged as a powerful method for generating alkyl fluorides. nih.gov This redox-neutral process involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then undergoes rapid CO₂ extrusion and fluorine atom transfer from a fluorinating reagent. nih.gov The application of this methodology to a suitable pyrrolidine precursor could provide a novel entry to 3-fluoropyrrolidines.

Carboxylation Methodologies

Introducing the carboxylic acid group at the C3 position is another key synthetic challenge. This can be achieved either by starting with a precursor that already contains the carboxylate or by introducing it onto a pre-formed 3-fluoropyrrolidine ring.

One general strategy for synthesizing carboxylic acids involves the use of carbon dioxide as a C1 source. hokudai.ac.jp For instance, organic electrolysis methods have been developed to synthesize various fluorine-containing aromatic carboxylic acids from fluorinated aromatic compounds and CO₂. hokudai.ac.jp While not directly applied to the pyrrolidine system, this illustrates a modern approach to carboxylation.

A more classical and relevant approach involves building the pyrrolidine ring from a precursor that already contains the necessary carbon framework. Asymmetric Michael addition reactions are a powerful tool for this purpose. For example, the organocatalytic enantioselective Michael addition of nitroalkanes to 4-oxo-2-enoates can produce chiral γ-keto esters. researchgate.netrsc.org These intermediates can then be subjected to reductive amination and cyclization to form the substituted pyrrolidine-3-carboxylic acid skeleton. core.ac.uk The fluorination step could then be performed on this pre-formed ring.

Reductive Transformations (e.g., Asymmetric Hydrogenation)

Asymmetric hydrogenation is a powerful method for establishing stereocenters. In the synthesis of this compound, this technique can be applied to a prochiral precursor to set the stereochemistry of the ring.

For instance, the asymmetric hydrogenation of fluorinated olefins is a direct pathway to chiral fluorine-containing compounds. nih.gov A relevant example is the metal-free asymmetric hydrogenation of 3-fluorinated chromones using a Frustrated Lewis Pair (FLP) catalyst, which yields optically active 3-fluorochroman-4-ones with high enantioselectivity. nih.gov This demonstrates the feasibility of asymmetrically hydrogenating a C=C bond adjacent to a fluorine-bearing carbon within a heterocyclic system.

Another applicable strategy is the asymmetric hydrogenation of γ-ketoacids. Catalytic systems based on iridium or nickel complexes have been shown to effectively reduce γ-ketoacids to chiral γ-hydroxyacids, which subsequently cyclize to form γ-lactones with excellent enantioselectivity. mdpi.com This approach could be adapted to a nitrogen-containing analogue to form the chiral pyrrolidine ring.

Chiral Synthesis and Stereocontrol

The biological activity of this compound is highly dependent on its stereochemistry. Therefore, developing enantioselective synthetic routes is of paramount importance.

Enantioselective Synthetic Routes

A reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

Oxazolidinones, often referred to as Evans auxiliaries, are widely used for this purpose. wikipedia.orgub.edu A plausible synthetic route could involve the following steps:

Acylation: An achiral pyrrolidine precursor is acylated with a chiral oxazolidinone auxiliary. wikipedia.org

Diastereoselective Reaction: The resulting N-acyloxazolidinone can then undergo a diastereoselective reaction. For example, formation of an enolate followed by electrophilic fluorination using Selectfluor would be directed by the chiral auxiliary, leading to the preferential formation of one diastereomer.

Auxiliary Removal: The final step is the cleavage of the auxiliary group to release the enantiomerically enriched this compound. wikipedia.org

This strategy allows for the construction of stereocenters with high levels of control and has been applied to a vast range of asymmetric transformations, including aldol reactions and alkylations. wikipedia.orgnih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) |

| Diethylaminosulfur Trifluoride (DAST) |

| Pyridine·HF |

| 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) |

Organocatalytic Enantioselective Reactions

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including substituted pyrrolidines. These reactions utilize small organic molecules as catalysts, avoiding the need for metal catalysts. Proline and its derivatives are prominent organocatalysts that mimic enzymatic reactions, often facilitating transformations with high stereoselectivity. unibo.itmdpi.com

The synthesis of highly functionalized, enantioenriched pyrrolidines can be achieved through organocatalytic conjugate additions. nih.gov For instance, the Michael addition of aldehydes to nitro-olefins, catalyzed by chiral secondary amines like diarylprolinol silyl ethers, is a key strategy. rsc.orgcore.ac.uk This reaction proceeds through the formation of a chiral enamine intermediate, which then attacks the Michael acceptor, leading to the creation of new stereocenters with high control over the enantiomeric outcome. nih.govrsc.orgcore.ac.uk The resulting adducts can then be cyclized to form the pyrrolidine ring. nih.gov

Peptidic organocatalysts, which incorporate proline or other amino acids into a short peptide sequence, have also been developed. The modular nature of these catalysts allows for fine-tuning of their structure to optimize reactivity and selectivity for specific reactions, such as aldol and Michael additions. unibo.itmdpi.com The position of functional groups like carboxylic acids within the peptide structure can significantly influence the enantioselectivity of the transformation. unibo.itmdpi.com

Table 1: Organocatalytic Approaches to Pyrrolidine Synthesis

| Catalyst Type | Reaction | Key Features |

|---|---|---|

| Diarylprolinol Silyl Ethers | Michael Addition | Catalyzes the addition of aldehydes to nitroalkenes with high enantioselectivity. rsc.orgcore.ac.uk |

| Proline-based Dipeptides | Aldol Reaction | Applied in asymmetric aldol reactions, sometimes under solvent-free conditions. mdpi.com |

| Tripeptides with Phosphonic Acid | Michael Addition | Combines aminocatalysis and phosphonic acid activation for stereoselective additions. mdpi.com |

Metal-Catalyzed Asymmetric Transformations

Metal-catalyzed reactions offer a complementary approach to organocatalysis for constructing chiral pyrrolidine rings. These methods often exhibit high efficiency and stereoselectivity, leveraging the unique reactivity of transition metals.

A significant strategy is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient olefins. researchgate.netnih.gov This reaction is effectively catalyzed by various metal complexes, including those of silver (Ag) and copper (Cu). researchgate.net Chiral ligands coordinated to the metal center orchestrate the approach of the dipole and dipolarophile, thereby inducing high enantioselectivity in the resulting five-membered heterocyclic ring. researchgate.net This method is powerful for creating multiple stereocenters simultaneously.

Another advanced technique involves the palladium (Pd)-catalyzed C(sp³)–H activation. nih.gov This strategy allows for the direct functionalization of a C-H bond on a pre-existing proline scaffold. By using a directing group, the palladium catalyst can selectively activate a specific C-H bond and couple it with an aryl halide, for example. This approach provides a highly efficient and stereoselective route to complex pyrrolidine analogues. nih.gov

Table 2: Metal-Catalyzed Synthesis of Pyrrolidine Derivatives

| Metal Catalyst/Complex | Reaction Type | Description |

|---|---|---|

| Silver (Ag) Complexes | 1,3-Dipolar Cycloaddition | Highly efficient in catalyzing the reaction of azomethine ylides to form highly functionalized pyrrolidines with excellent enantioselectivities. researchgate.net |

| Copper (Cu) Complexes | 1,3-Dipolar Cycloaddition | Used with chiral ferrocenyl P,S-ligands for asymmetric [3+2] cycloadditions, yielding cycloadducts with high endo-selectivity and enantioselectivity. researchgate.net |

| Palladium (Pd) | C(sp³)–H Activation/Arylation | Enables stereoselective functionalization of the pyrrolidine ring, starting from N-Boc-D-proline, to introduce aryl groups. nih.gov |

Diastereoselective Approaches

Diastereoselective methods are crucial for synthesizing compounds with multiple stereocenters, such as analogues of this compound. These strategies rely on controlling the relative configuration of newly formed stereocenters.

One common approach is substrate-controlled synthesis, which often begins with a chiral starting material from the "chiral pool," such as hydroxyproline (B1673980) or other amino acids. smolecule.commdpi.com The existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions, leading to the formation of a specific diastereomer.

Reaction-controlled diastereoselective syntheses are also prevalent. For instance, the Castagnoli-Cushman reaction can be employed to produce δ-lactam structures, which are precursors to substituted pyrrolidines. mdpi.com When performed under thermodynamic control, this reaction favors the formation of the more stable trans diastereomer. mdpi.com Another example is the triphenylcarbenium tetrafluoroborate-promoted carbofluorination of specific pyrrolidine-tethered alcohols, which yields fluorine-containing pyrrolizidines in a stereoselective manner. nih.gov

Deracemization and Chiral Resolution Techniques

For synthetic routes that produce a racemic mixture (an equal mixture of both enantiomers), deracemization or chiral resolution techniques are necessary to isolate the desired enantiomer.

Enzymatic Kinetic Resolution is a powerful technique that utilizes the high stereoselectivity of enzymes. mdpi.comresearchgate.net In this method, an enzyme, such as a lipase or esterase, selectively catalyzes the reaction of one enantiomer in the racemic mixture while leaving the other unreacted. mdpi.comresearchgate.net For example, the hydrolysis of a racemic ester derivative of a fluorinated carboxylic acid can yield the corresponding (S)-carboxylic acid and the unreacted (R)-ester, both with high enantiomeric purity. mdpi.comresearchgate.net

Chromatographic Resolution involves the physical separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). mdpi.com The enantiomers interact differently with the chiral environment of the column, causing them to elute at different times, thus allowing for their separation. mdpi.comnih.gov This method can be applied on both analytical and preparative scales to obtain enantiomerically pure compounds. mdpi.com Derivatization with a chiral reagent can also be used to convert the enantiomers into diastereomers, which can then be separated on a standard, non-chiral column. nih.gov

Synthesis of Protected Derivatives

In the multistep synthesis of complex molecules like this compound, the use of protecting groups is essential. These groups temporarily mask reactive functional groups, such as the amine and carboxylic acid, to prevent them from interfering with reactions occurring elsewhere in the molecule. ddugu.ac.in

N-Protection Strategies (e.g., Boc, Cbz, Tosyl)

The secondary amine of the pyrrolidine ring is nucleophilic and often requires protection during synthesis. Carbamate-based protecting groups are widely used for this purpose. masterorganicchemistry.com

Boc (tert-butyloxycarbonyl): This is one of the most common amine protecting groups. researchgate.net It is typically installed using di-tert-butyl dicarbonate (Boc₂O). masterorganicchemistry.com The Boc group is stable to many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. masterorganicchemistry.comreddit.com

Cbz (Carboxybenzyl): The Cbz group is another popular carbamate protecting group, installed using benzyl chloroformate (Cbz-Cl). organic-chemistry.org A key advantage of the Cbz group is its stability to acidic and basic conditions. It is typically removed by catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C), a process known as hydrogenolysis. masterorganicchemistry.comorganic-chemistry.org

Tosyl (Ts or Tos): The tosyl group is a sulfonyl protecting group, derived from p-toluenesulfonyl chloride (TsCl). It forms a stable sulfonamide with the amine. nih.gov Deprotection of a tosyl group is generally more challenging than for Boc or Cbz and often requires harsh conditions, such as strong reducing agents or strong acids at elevated temperatures. nih.gov

Table 3: Common N-Protecting Groups for Pyrrolidines

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl in dioxane) masterorganicchemistry.comreddit.com |

| Carboxybenzyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comorganic-chemistry.org |

| p-toluenesulfonyl | Tosyl (Ts) | p-toluenesulfonyl chloride (TsCl) | Strong reducing agents or strong acid nih.gov |

Carboxylic Acid Protection

The carboxylic acid group is acidic and can interfere with base-catalyzed reactions or act as a nucleophile after deprotonation. ddugu.ac.in Therefore, it is commonly protected as an ester. ddugu.ac.inslideshare.net

Methyl or Ethyl Esters: These are simple esters formed by reacting the carboxylic acid with methanol or ethanol under acidic conditions (Fischer esterification) or by using an alkyl halide with a carboxylate salt. youtube.com They are typically cleaved by saponification (hydrolysis with a base like NaOH or LiOH) followed by acidic workup. youtube.com

tert-Butyl (t-Bu) Esters: These esters are bulkier and are resistant to nucleophilic attack and basic hydrolysis. nih.gov They are readily cleaved under acidic conditions (e.g., TFA), which simultaneously generate isobutylene and carbon dioxide. nih.gov This orthogonality makes them useful in combination with acid-stable protecting groups like Cbz.

Benzyl (Bn) Esters: Similar to the Cbz group for amines, benzyl esters are stable to a wide range of conditions but can be cleaved by catalytic hydrogenation (hydrogenolysis). youtube.com This allows for the simultaneous deprotection of a Cbz-protected amine and a benzyl-protected carboxylic acid.

Reactivity, Reaction Mechanisms, and Computational Studies

Reactivity of the Fluorine Atom in Pyrrolidine-3-carboxylic acid

The introduction of a fluorine atom at the C3 position of the pyrrolidine (B122466) ring significantly influences the chemical properties of 3-fluoropyrrolidine-3-carboxylic acid. This is primarily due to the high electronegativity of fluorine, which induces a strong electron-withdrawing effect.

Influence on Adjacent Functional Groups

The potent inductive effect of the fluorine atom alters the reactivity of the neighboring carboxylic acid and the amino group of the pyrrolidine ring. masterorganicchemistry.com This electron-withdrawing nature enhances the acidity of the carboxylic acid group compared to its non-fluorinated counterpart, pyrrolidine-3-carboxylic acid. The fluorine atom polarizes the adjacent C-C and C-N bonds, which in turn affects the pKa of both the carboxylic acid and the secondary amine. masterorganicchemistry.com

The presence of fluorine can also impact the nucleophilicity of the pyrrolidine nitrogen. The electron-withdrawing effect can decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity. This modulation of electronic properties is a key feature exploited in the design of bioactive molecules. masterorganicchemistry.com

Role in Conformational Preferences

The stereoelectronic effects of the fluorine atom play a crucial role in dictating the conformational preferences of the pyrrolidine ring. In saturated heterocyclic systems, the gauche effect between the fluorine atom and other substituents can influence the ring's puckering. While specific conformational studies on this compound are not extensively documented in the provided search results, analogies can be drawn from studies on similar fluorinated heterocycles like 3-fluoropiperidine. In these systems, a preference for an axial orientation of the fluorine atom has been observed, which is often attributed to hyperconjugative interactions between the C-F bond and anti-periplanar C-H or C-N bonds. These interactions can stabilize certain conformations over others.

Chemical Transformations of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo various chemical transformations, providing a handle for further molecular modifications.

Amidation and Esterification

Amidation: The carboxylic acid can be converted to its corresponding amide through reaction with an amine in the presence of a coupling agent. Common methods for amidation of carboxylic acids include the use of activating agents to form a more reactive intermediate. libretexts.org For instance, the use of tris(2,2,2-trifluoroethyl) borate (B1201080) has been shown to be an effective reagent for the direct amidation of various carboxylic acids with a broad range of amines under mild conditions. organic-chemistry.org This method is particularly useful for amino acids, proceeding with minimal racemization. organic-chemistry.org Another approach involves the initial conversion of the carboxylic acid to an ammonium (B1175870) salt with ammonium carbonate, followed by dehydration upon heating to yield the primary amide. libretexts.org

Esterification: Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (commonly sulfuric acid or tosic acid), is a standard method for producing esters. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to favor the formation of the ester, the alcohol is often used in excess, and the water produced is removed. masterorganicchemistry.comchemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com

| Reaction | Reagents and Conditions | Product Type |

| Amidation | Amine, Coupling Agent (e.g., B(OCH2CF3)3) | Amide |

| Amidation | Ammonium carbonate, heat | Primary Amide |

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

Decarboxylation Pathways

The decarboxylation of carboxylic acids, the removal of the carboxyl group as carbon dioxide, typically requires specific structural features or harsh reaction conditions. For simple aliphatic carboxylic acids, this reaction is not facile. However, the presence of electron-withdrawing groups on the α-carbon can facilitate decarboxylation. While specific studies on the decarboxylation of this compound are not detailed in the search results, general principles of decarboxylation can be considered.

Photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of aliphatic carboxylic acids. For instance, visible light-promoted photoredox catalysis can achieve the conversion of carboxylic acids to alkyl fluorides. This process involves the oxidation of a carboxylate to a carboxyl radical, which then undergoes rapid CO2 extrusion. The resulting alkyl radical can then be trapped by a fluorine source.

Another method involves the Hunsdiecker reaction, where the silver salt of a carboxylic acid is treated with bromine or chlorine to yield an alkyl halide. researchgate.net While effective, this method requires the preparation of the dry silver salt. researchgate.net

Theoretical and Computational Chemistry Investigations

Computational methods, particularly Density Functional Theory (DFT), are valuable tools for investigating the structural and electronic properties of molecules like this compound. While specific DFT studies on this exact molecule were not found in the provided search results, studies on similar pyrrolidine derivatives and fluorinated carboxylic acids provide insights into the expected computational findings. researchgate.netnih.govresearchgate.net

DFT calculations can be used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations can also predict vibrational frequencies (IR spectra), electronic properties such as HOMO-LUMO energy gaps, and the distribution of electron density. nih.govresearchgate.net For instance, a DFT study on a substituted pyrrolidine-3-carboxylic acid derivative utilized the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular structure and calculate various properties. nih.gov

Such computational studies can provide valuable data to complement experimental findings and to understand the influence of the fluorine substituent on the molecule's reactivity and conformation. For this compound, DFT calculations could precisely quantify the inductive effect of the fluorine atom, map the electrostatic potential to visualize regions of high and low electron density, and calculate the relative energies of different ring conformations.

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized geometry (bond lengths, angles), vibrational frequencies, electronic properties (HOMO-LUMO), electrostatic potential |

Molecular Dynamics Simulations in Conformational Space

While DFT calculations are powerful for analyzing static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, allowing for the exploration of its accessible conformational space.

Specific MD simulations focusing solely on this compound in solution are not prominently featured in the surveyed literature. However, MD simulations have been extensively used to study fluorinated amino acids within peptides and proteins. biorxiv.org These studies are crucial for developing and validating force field parameters for fluorinated residues, which enable the accurate simulation of how fluorination impacts protein structure, dynamics, and interactions. biorxiv.org For example, MD simulations can elucidate how the conformational preferences of a fluorinated proline analog affect the local peptide backbone and the cis-trans isomerization of the amide bond. sigmaaldrich.com

The insights from these simulations on fluorinated proteins are transferable to understanding the conformational dynamics of this compound. An MD simulation of this compound would likely reveal rapid puckering of the five-membered ring, sampling the various low-energy conformations predicted by DFT. Such simulations could also quantify the influence of solvent on the conformational equilibrium and the dynamics of intramolecular hydrogen bonding between the carboxylic acid, the amine, and the fluorine atom.

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. This approach is analogous to Quantitative Structure-Activity Relationship (QSAR) studies used in drug discovery.

No specific QSRR studies for this compound were identified in the performed searches. However, the principles of QSRR could be readily applied to this class of compounds. For instance, a study could correlate the reaction rates or equilibrium constants for a series of 3-substituted pyrrolidine-3-carboxylic acids with descriptors calculated using computational methods. Relevant descriptors might include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies, and parameters describing the electron-withdrawing/donating ability of the C3-substituent.

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the size and shape of the substituent.

Topological Descriptors: Indices that quantify molecular connectivity and branching.

QSAR studies on other series of carboxylic acid amides have successfully used such descriptors to build statistically significant models for predicting biological activity. mdpi.com A similar QSRR approach for this compound and its analogs could lead to predictive models for properties like the pKa of the carboxylic acid and amino groups or the kinetic parameters of specific reactions, thereby guiding the design of new derivatives with tailored reactivity.

Applications As a Molecular Building Block

in Drug Discovery and Medicinal Chemistry

The pyrrolidine (B122466) ring is a prevalent scaffold in numerous FDA-approved drugs, prized for its three-dimensional structure that allows for effective exploration of pharmacophore space. nih.gov The addition of a fluorine atom at the C3 position, as in 3-Fluoropyrrolidine-3-carboxylic acid, introduces potent stereoelectronic effects that can significantly influence a molecule's properties, including metabolic stability, binding affinity, and bioavailability. elsevierpure.comyoutube.com

Scaffold for Novel Pharmacophore Design

This compound serves as an exceptional scaffold for designing novel pharmacophores. The fluorine atom's high electronegativity creates a gauche effect, which influences the puckering of the pyrrolidine ring. nih.govacs.org This conformational pre-organization can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target. nih.govnih.gov

The introduction of this fluorinated scaffold allows medicinal chemists to fine-tune the spatial arrangement of functional groups, a critical aspect of rational drug design. nih.gov For instance, the stereochemistry of the fluorine atom can dictate the pseudo-axial or pseudo-equatorial orientation of other substituents on the pyrrolidine ring, directly impacting interactions with a protein's binding site. nih.gov This level of control is instrumental in the design of new therapeutic agents, from enzyme inhibitors to receptor modulators. mdpi.comoist.jp Research on related fluorinated prolines has demonstrated that fluorination can significantly alter the conformational and electronic properties of the amino acid, which can be leveraged in designing molecules for specific biological recognition. acs.org

Intermediate in the Synthesis of Potential Enzyme Inhibitors

The constrained nature of the this compound scaffold makes it an attractive intermediate for the synthesis of enzyme inhibitors. oist.jp Many enzymes recognize specific conformations of their substrates or inhibitors, and the rigid pyrrolidine ring can mimic these transition states. researchgate.net

(S)-(+)-3-Fluoropyrrolidine hydrochloride, a closely related compound, has been successfully employed as a building block for creating potential inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes. sigmaaldrich.com The fluorinated pyrrolidine core is also used to synthesize inhibitors of parasitic enzymes from Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively. sigmaaldrich.com The fluorine atom in these structures is not merely a passive substituent; its electronic properties can enhance binding interactions with the enzyme's active site, leading to increased potency.

| Target Enzyme | Inhibitor Class | Role of Fluorinated Pyrrolidine |

| Dipeptidyl Peptidase IV (DPP-IV) | Cyclohexylglycine amide derivatives | Core building block for inhibitor synthesis. sigmaaldrich.com |

| Trypanosoma parasitic enzymes | N-ethylurea pyrazole (B372694) derivatives | Key component for potential and selective inhibitors. sigmaaldrich.com |

| Rotamase Enzymes | Carboxylic acid derivatives | Used in the preparation of inhibitors for neurodegenerative disorders. google.com |

Building Block for Receptor Modulators

The ability to influence molecular shape and electronics makes this compound a valuable building block for receptor modulators. Receptors, like enzymes, often exhibit high stereoselectivity, and the defined three-dimensional structure of this fluorinated amino acid can lead to highly specific receptor interactions.

For example, derivatives of pyrrolidine-3-carboxylic acid have been used to develop highly specific antagonists for the endothelin (ET) receptors, with selectivity being tuned by modifications to the pyrrolidine core and its substituents. nih.gov Similarly, analogs of (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid have been synthesized and studied as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), which are crucial in the central nervous system. nih.gov The introduction of fluorine into such scaffolds can further refine their selectivity and pharmacokinetic profiles. For instance, fluorinated derivatives of a sigma-1 receptor modulator have been synthesized, highlighting the utility of fluorine in this context. researchgate.net The cannabinoid receptor 2 (CB2) is another target where pyrrolidine compounds have been employed as modulators for treating inflammatory conditions. google.com

Applications in Bioconjugation and Chemical Biology

Beyond small molecule drugs, this compound and its derivatives are finding increasing use in the more complex realms of bioconjugation and chemical biology, where they can be used to modify peptides and proteins.

Incorporation into Peptidomimetics and Peptides

Incorporating this compound into peptides creates peptidomimetics with enhanced properties. The constrained ring structure can stabilize specific secondary structures like β-turns or polyproline helices, which are often crucial for biological activity. mdpi.comnih.gov This conformational stabilization can lead to increased affinity for the target protein and improved resistance to proteolytic degradation.

A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues, including fluorinated variants, directly on a solid phase. nih.gov This method provides access to a diverse range of peptidomimetics for structure-activity relationship studies. Research on 3-aminopyrrolidine-4-carboxylic acid, an isomer of the subject compound, has shown its utility in creating conformationally restricted peptide nucleic acids (PNAs) that form stable hybrids with DNA. nih.gov The incorporation of fluorinated prolines can also influence the trans:cis amide bond ratio, a key factor in the molecular recognition of proline-containing peptides. nih.govacs.org

Impact of Proline Analogs on Peptide Properties

| Proline Analog | Effect on Peptide/Biopolymer | Reference |

|---|---|---|

| 3-Substituted Prolines | Stabilize secondary structures (β-turns, helices). | mdpi.com |

| 4-Fluoro-prolines | Induce strong stereoelectronic effects, resulting in defined structural preferences. | nih.gov |

Use in Protein Engineering and Modulation of Protein Properties

The unique properties of this compound can be harnessed in protein engineering to modulate protein stability and function. nih.gov The incorporation of unnatural amino acids like this one can introduce new functionalities and structural constraints into a protein's architecture.

Studies involving the incorporation of 3-fluoro-4-hydroxyprolines into peptides have shown that these modified residues are recognized by the VHL E3 ubiquitin ligase, a key component in targeted protein degradation via PROTACs (proteolysis targeting chimeras). nih.gov Despite altering the natural ring pucker preference, the fluorinated proline analog still facilitated binding to VHL, demonstrating its utility as a bioisosteric substitute for hydroxyproline (B1673980) in designing protein-degrading molecules. nih.gov This highlights the potential of using this compound to create therapeutic proteins with enhanced stability, novel binding properties, or altered enzymatic activity. nih.govnih.gov

Derivatives and Analogues of 3 Fluoropyrrolidine 3 Carboxylic Acid

Stereoisomeric Variants: (R)-, (S)-, and Diastereomeric Forms

The chirality at the C3 position of 3-fluoropyrrolidine-3-carboxylic acid gives rise to two enantiomers: (R)-3-fluoropyrrolidine-3-carboxylic acid and (S)-3-fluoropyrrolidine-3-carboxylic acid. These stereoisomers, along with their diastereomeric forms, are crucial in medicinal chemistry, where specific stereochemistry often dictates biological activity.

The synthesis and application of these stereoisomeric variants are of significant interest. For instance, both (R)-(-)-3-fluoropyrrolidine hydrochloride and (S)-(+)-3-fluoropyrrolidine hydrochloride are commercially available and serve as key building blocks in the synthesis of more complex molecules. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comapexmol.com The (S)-enantiomer, for example, has been utilized in the preparation of fluorinated pyrrolidine (B122466) derivatives investigated as potential inhibitors of dipeptidyl peptidase IV. sigmaaldrich.comsigmaaldrich.com It has also been incorporated into N-ethylurea pyrazole (B372694) derivatives with potential activity against parasitic agents like Trypanosoma brucei and Trypanosoma cruzi. sigmaaldrich.comsigmaaldrich.com

Furthermore, diastereomeric forms, such as (±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride, have been synthesized and studied. scbt.com The stereochemical configuration of these molecules, particularly the cis/trans relationship between substituents on the pyrrolidine ring, has been shown to be a critical determinant of their biological effects. For example, in a series of pyrrolidine-3-carboxylic acid-based endothelin (ET) receptor antagonists, the stereochemistry of the pyrrolidine core was a key factor in achieving high selectivity for the ET(B) receptor. nih.gov

The table below summarizes the key stereoisomeric variants of this compound and their applications.

| Stereoisomer | Application/Significance |

| (R)-(-)-3-Fluoropyrrolidine hydrochloride | Used in the synthesis of imidazo[1,2-a]pyrazine (B1224502) derivatives as potential aurora kinase inhibitors and pyrazolopyrimidine derivatives as potential PDE10A inhibitors. sigmaaldrich.com |

| (S)-(+)-3-Fluoropyrrolidine hydrochloride | Employed in the preparation of fluorinated pyrrolidine derivatives of cyclohexylglycine amides as potential dipeptidyl peptidase IV inhibitors. sigmaaldrich.comsigmaaldrich.com Also used to create N-ethylurea pyrazole derivatives with antitrypanosomal activity. sigmaaldrich.comsigmaaldrich.com |

| (±)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | A diastereomeric analogue used in research. scbt.com |

| (3S,4S)- and (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids | Synthesized as starting materials for pharmaceutically active compounds targeting central nervous system disorders. google.com |

N-Substituted Derivatives

Modification of the secondary amine in the pyrrolidine ring of this compound allows for the synthesis of a wide array of N-substituted derivatives. These modifications can significantly impact the molecule's properties and biological activity.

A common strategy involves the protection of the nitrogen atom with groups like tert-butoxycarbonyl (Boc), which facilitates further chemical transformations. For example, the synthesis of N-Boc protected derivatives of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has been reported. researchgate.net

Furthermore, the introduction of various substituents on the nitrogen atom can lead to compounds with specific pharmacological profiles. For instance, the synthesis of (3S,4S)- and (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids has been developed for use as intermediates in the preparation of compounds for central nervous system disorders. google.com In another example, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group on a pyrrolidine-3-carboxylic acid core resulted in a complete reversal of receptor specificity from an ET(A) to an ET(B) receptor antagonist. nih.gov

The table below provides examples of N-substituted derivatives and their significance.

| N-Substituent | Significance/Application |

| Benzyl | Used in the synthesis of intermediates for CNS-active compounds. google.com |

| Diphenylmethylaminoacetamide | Led to a highly specific ET(B) receptor antagonist. nih.gov |

| tert-Butoxycarbonyl (Boc) | A common protecting group used in the synthesis of various pyrrolidine derivatives. researchgate.net |

Variants with Additional Fluorine Atoms

The introduction of additional fluorine atoms into the this compound scaffold can profoundly influence the compound's properties, including its acidity, lipophilicity, and metabolic stability. This strategy is often employed in medicinal chemistry to fine-tune the characteristics of a lead compound.

Research has been conducted on the synthesis of pyrrolidines with multiple fluorine substituents. For example, the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine has been described, which introduces a methyl group in addition to the fluorine at the 3-position. researchgate.net While not a direct derivative with additional fluorine atoms, this highlights the exploration of substitutions at the fluorinated carbon.

Furthermore, the synthesis of analogues with trifluoromethyl groups, such as 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, has been reported. chemscene.com The trifluoromethyl group is a common bioisostere for a methyl group and can significantly alter electronic properties and binding interactions. Another example is Boc-(±)-trans-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid, which incorporates a trifluoromethylphenyl group. biosynth.com

The table below lists examples of variants with additional fluorine atoms or related modifications.

| Compound | Key Feature |

| 3-(Trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride | Contains a trifluoromethyl group at the 3-position. chemscene.com |

| Boc-(±)-trans-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid | Incorporates a trifluoromethylphenyl substituent. biosynth.com |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole derivatives | Contains a difluorophenyl group. sigmaaldrich.comsigmaaldrich.com |

Analogues with Modified Pyrrolidine Ring Systems or Carboxylic Acid Position

Alterations to the core pyrrolidine ring or the position of the carboxylic acid group lead to a diverse range of structural analogues. These modifications can explore different spatial arrangements of functional groups and their impact on biological activity.

The synthesis of pyrrolidine-3-carboxylic acid derivatives with various substituents on the ring has been a subject of research. For example, methods for the enantioselective synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids have been developed. rsc.orgresearchgate.net The synthesis of 4-alkyl-pyrrolidine-3-carboxylic acid stereoisomers has also been achieved. researchgate.net

Modifications to the ring structure itself, such as the synthesis of 3-fluoroazetidines, which are four-membered ring analogues, have also been explored. researchgate.net

Furthermore, the position of the carboxylic acid group can be varied. While the primary focus is on the 3-carboxylic acid, related structures with the carboxylic acid at a different position would constitute significant analogues. For instance, the synthesis of pyrrolidine-2-carboxylic acid (proline) and its derivatives is a vast field in itself.

The table below highlights some examples of analogues with modified ring systems or carboxylic acid positions.

| Analogue Type | Example |

| Ring-Substituted Analogues | 5-Alkyl-substituted pyrrolidine-3-carboxylic acids rsc.orgresearchgate.net |

| Ring-Substituted Analogues | 4-Alkyl-pyrrolidine-3-carboxylic acid stereoisomers researchgate.net |

| Modified Ring System | 3-Fluoroazetidines researchgate.net |

| Modified Carboxylic Acid Position | Pyrrolidine-2-carboxylic acid (Proline) and its derivatives |

Advanced Research Characterization Techniques Excluding Basic Identification Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of fluorinated molecules. The presence of the ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers a sensitive probe for detailed molecular investigation. copernicus.org

Advanced ¹⁹F NMR techniques are pivotal for elucidating the complex stereochemistry and conformational dynamics of the 3-fluoropyrrolidine (B48656) ring. The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making it an excellent reporter for subtle structural changes. copernicus.orgnih.gov

Studies on 3-fluoropyrrolidines have demonstrated that the conformation of the five-membered ring is significantly influenced by the stereoelectronic "gauche effect" of the fluorine atom. nih.gov This effect often stabilizes a Cγ-exo conformation of the pyrrolidine (B122466) ring. However, this preference can be modulated by other steric interactions, and at lower temperatures, an increased population of the Cγ-endo conformation may be observed in solution. nih.gov

Key parameters derived from ¹⁹F NMR and related experiments provide detailed conformational information:

¹⁹F-¹H Heteronuclear NOE (HOESY): One-dimensional HOESY experiments are optimized to measure through-space interactions between the fluorine atom and nearby protons. The intensity of these nuclear Overhauser effects (NOEs) helps in estimating ¹⁹F-¹H internuclear distances, providing direct evidence for the ring's pucker and the spatial orientation of the fluorine substituent. nih.govnih.gov

Vicinal Coupling Constants (³J(F,H)): The magnitude of the three-bond scalar coupling constants between the fluorine and vicinal protons (³J(F,H)) is dependent on the dihedral angle, as described by the Karplus relationship. These couplings, in conjunction with ³J(H,H) values, are used to define the puckering of the pyrrolidine ring. nih.govnih.gov

The combination of these NMR parameters allows for a robust comparison between the solid-state structure, often determined by X-ray crystallography, and the dynamic conformational equilibrium present in the solution phase. nih.gov

Table 1: Key ¹⁹F NMR Parameters for Stereochemical and Conformational Analysis

| Parameter | Information Provided | Relevance to 3-Fluoropyrrolidine-3-carboxylic acid |

| ¹⁹F Chemical Shift | Highly sensitive to the local electronic and steric environment. copernicus.org | Distinguishes between different ring conformations (e.g., Cγ-exo vs. Cγ-endo) and stereoisomers. |

| ³J(F,H) Coupling Constants | Provides data on dihedral angles between F and vicinal H atoms. nih.gov | Defines the puckering amplitude and phase of the pyrrolidine ring. |

| ¹⁹F-¹H HOESY | Measures through-space distances between F and H atoms. nih.gov | Confirms the absolute stereochemistry and preferred conformation by identifying close spatial contacts. |

Multidimensional NMR for Complex Structure Elucidation

While one-dimensional NMR provides valuable data, multidimensional NMR experiments are essential for the unambiguous assignment of all signals and the complete elucidation of the molecule's complex three-dimensional structure. For fluorinated compounds like this compound, these experiments correlate different nuclei through chemical bonds or through space. rsc.org

A comprehensive structural analysis relies on a suite of experiments:

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps direct one-bond correlations between protons and the carbon atoms they are attached to.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations (typically 2-3 bonds) between protons and carbons, which is critical for assembling the carbon skeleton.

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.

¹H-¹H NOESY/ROESY (Nuclear/Rotating-Frame Overhauser Effect Spectroscopy): Detects protons that are close in space, regardless of whether they are connected through bonds, providing key information about stereochemistry and conformation. nih.gov

¹⁹F-¹³C HSQC/HMBC: Similar to the proton-carbon correlations, these experiments can map connections from the fluorine atom to the carbon skeleton, confirming its point of attachment and providing further structural constraints. rsc.org

By combining the rich dataset from these experiments—including chemical shifts and coupling constants (JHH, JHF, JFC)—a detailed and unambiguous 3D model of the molecule in solution can be constructed. rsc.org

Table 2: Multidimensional NMR Experiments for Structural Elucidation

| Experiment | Type of Correlation | Purpose |

| COSY | ¹H-¹H through-bond | Identifies neighboring protons in the pyrrolidine ring. |

| HSQC | ¹H-¹³C one-bond | Assigns protons to their directly attached carbons. |

| HMBC | ¹H-¹³C multiple-bond | Establishes long-range connectivity to build the molecular framework, including the position of the carboxyl group. |

| NOESY/HOESY | ¹H-¹H or ¹⁹F-¹H through-space | Determines stereochemistry and conformational preferences by identifying spatially proximate nuclei. nih.govnih.gov |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, which measure the differential interaction of chiral molecules with polarized light, are powerful tools for confirming the enantiomeric purity (enantiomeric excess, or % EE) of this compound.

Vibrational Circular Dichroism (VCD) is particularly effective. FT-VCD (Fourier Transform VCD) allows for the rapid measurement of the VCD spectrum, and when combined with chemometric methods like partial least-squares analysis, it can be used to accurately determine the % EE of chiral molecules in a sample. nih.gov This method has the potential for real-time monitoring of reactions involving chiral species. nih.gov

A significant challenge in applying chiroptical methods to carboxylic acids is their tendency to form aggregates (such as dimers) or complexes with the solvent via intermolecular hydrogen bonding. nih.gov This can complicate the spectra and their interpretation. A practical approach to circumvent this issue is to convert the carboxylic acid to its corresponding sodium salt or another suitable derivative, which simplifies the spectral analysis by preventing such aggregation effects. nih.gov

Table 3: Chiroptical Spectroscopy Techniques

| Technique | Principle | Application to this compound |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. nih.gov | Determination of absolute configuration (when compared with quantum chemical calculations) and enantiomeric excess. nih.govsoton.ac.uk |

| Electronic Circular Dichroism (ECD) | Measures differential absorption of circularly polarized UV-Vis light. | Complements VCD for confirming stereochemistry, particularly if chromophores are present. |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation as a function of wavelength. | Provides confirmation of chirality and can be used for purity assessment. |

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and three-dimensional structure of a chiral molecule in the solid state. researchgate.netnih.gov For this compound, this technique provides an unambiguous assignment of the (R) or (S) configuration at the chiral center.

The analysis yields precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a static, high-resolution snapshot of the molecule. nih.gov This solid-state structure serves as a crucial reference point for comparison with the conformational dynamics observed in solution by NMR spectroscopy. nih.gov

The determination of the absolute configuration is typically achieved through the analysis of anomalous dispersion effects, especially when a heavier atom is present in the crystal structure. The Flack parameter is a critical value calculated from the diffraction data; a value close to zero for the correct enantiomeric model provides high confidence in the assigned absolute stereochemistry. researchgate.net

Table 4: Key Outputs of X-ray Crystallographic Analysis

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal lattice. | Foundational data for structure solution. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. | Defines the complete 3D structure, including bond lengths and angles. |

| Absolute Configuration | The unambiguous spatial arrangement of atoms (R/S configuration). | The definitive assignment of the molecule's stereochemistry. researchgate.net |

| Flack Parameter | A value derived from anomalous scattering data to confirm the absolute structure. researchgate.net | A value near 0 confirms the correctness of the assigned enantiomer. |

| Conformation | The specific puckering of the ring and orientation of substituents in the solid state. | Provides a static structural benchmark for comparison with solution-state NMR data. nih.gov |

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Atom-Economical Synthetic Methods

The synthesis of fluorinated organic compounds, including 3-Fluoropyrrolidine-3-carboxylic acid, traditionally relies on methods that can be resource-intensive and may generate hazardous waste. The future in this area is geared towards the adoption of green chemistry principles to develop more sustainable and atom-economical synthetic pathways.

Current research in the broader field of fluorinated compound synthesis points towards several promising directions. Chemoenzymatic methods, which utilize enzymes for key transformations, offer high stereoselectivity under mild reaction conditions, reducing the need for harsh reagents and protecting groups. acs.orgmdpi.comnih.gov For instance, the use of aldolases and lipases has shown success in the synthesis of other fluorinated amino acids and could be adapted for the production of this compound and its analogs. acs.orgmdpi.com

Visible-light photoredox catalysis is another rapidly advancing area that enables the formation of C-F bonds and the synthesis of fluorinated heterocycles under environmentally benign conditions. mdpi.comresearchgate.netacs.org These methods often use readily available and less toxic reagents, contributing to more sustainable processes. acs.org The application of flow chemistry, particularly in microfluidic reactors, can further enhance the safety and efficiency of fluorination reactions, offering precise control over reaction parameters and minimizing waste. eurekalert.orgsciencedaily.com The development of synthetic routes that avoid the use of per- and polyfluoroalkyl substances (PFAS) is also a critical goal for future research. eurekalert.orgsciencedaily.com

Future efforts will likely focus on integrating these technologies to create multistep, one-pot syntheses that maximize efficiency and minimize environmental impact. The direct fluorination of C-H bonds using enzymatic or photocatalytic methods represents a key goal for achieving ultimate atom economy in the synthesis of this compound derivatives.

Exploration of Novel Bioactive Scaffolds Derived from this compound

The pyrrolidine (B122466) ring is a prevalent scaffold in a multitude of biologically active compounds, and the introduction of a fluorine atom at the 3-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov The future in this domain lies in the systematic exploration of novel bioactive scaffolds derived from this compound to address a wide range of therapeutic areas.

The incorporation of fluorinated proline analogs into peptides has been shown to enhance metabolic stability and control conformation, which is crucial for optimizing the efficacy of peptide-based drugs. nih.govnih.gov Derivatives of this compound can be explored as building blocks for creating peptidomimetics with improved properties.

Furthermore, the 3-fluoropyrrolidine (B48656) moiety can be integrated into more complex heterocyclic systems to generate novel chemical entities. mdpi.com For example, derivatives of (S)-(+)-3-Fluoropyrrolidine have been used to prepare potential inhibitors of dipeptidyl peptidase IV and agents against parasitic diseases. mdpi.com The exploration of such derivatives as potent and selective inhibitors for various enzymes and receptors is an active area of research. For instance, fluorinated pyrrolidine derivatives have been investigated as caspase inhibitors for potential applications in apoptosis imaging and therapy. walshmedicalmedia.com The unique properties of fluorinated scaffolds also make them valuable in the development of drugs for challenging targets, such as those in oncology and infectious diseases. frontiersin.orgnih.govelsevierpure.com

The following table highlights examples of bioactive scaffolds incorporating fluorinated pyrrolidine or related structures, indicating the potential for future discoveries based on the this compound template.

| Bioactive Scaffold Type | Potential Therapeutic Application | Reference |

| Fluorinated Pyrrolidine Cyclohexylglycine Amides | Dipeptidyl Peptidase IV Inhibition | mdpi.com |

| Fluoropyrrolidine N-ethylurea Pyrazoles | Antiparasitic Agents (Trypanosoma) | mdpi.com |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole Urea Derivatives | Antitrypanosomal Agents | mdpi.com |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives | Antimicrobial and Anticancer Agents | mdpi.com |

| 2-Substituted 5-pyrrolidinylsulfonyl Isatins | Caspase-3 and -7 Inhibition | walshmedicalmedia.com |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new drugs based on the this compound scaffold. These computational tools can significantly accelerate the identification of promising drug candidates by predicting their properties and suggesting novel molecular structures. preprints.orgacs.orgpreprints.org

Generative models, a type of AI, can be trained on vast datasets of known molecules to generate novel chemical structures with desired characteristics. researchgate.netnih.govnih.govelsevierpure.comresearchgate.net For instance, a generative model could be tasked with designing new derivatives of this compound that are predicted to have high binding affinity for a specific biological target while maintaining favorable drug-like properties. These models can explore a much larger chemical space than is feasible through traditional chemical synthesis and screening. researchgate.net

Machine learning algorithms can also be employed to build predictive models for various molecular properties, such as bioactivity, toxicity, and metabolic stability. rsc.orgnih.govarxiv.orgnih.govresearchgate.net By training these models on data from existing fluorinated compounds, researchers can perform in silico screening of virtual libraries of this compound derivatives to prioritize the most promising candidates for synthesis and experimental testing. This approach can significantly reduce the time and cost associated with the early stages of drug discovery. preprints.org

Expanding Applications in Targeted Drug Delivery and Diagnostics

The unique properties of this compound and its derivatives make them highly suitable for advanced applications in targeted drug delivery and diagnostics, particularly in the field of Positron Emission Tomography (PET) imaging.

The stable isotope of fluorine, ¹⁹F, can be used in magnetic resonance imaging (MRI), while the radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for PET imaging due to its favorable half-life and imaging characteristics. nih.goviaea.org Fluorinated amino acids, including analogs of this compound, are of great interest as PET tracers for visualizing metabolic processes in the body. Cancer cells often exhibit increased amino acid metabolism, making ¹⁸F-labeled amino acids effective probes for tumor detection and monitoring. mdpi.com

For example, ¹⁸F-labeled amino acid analogs have shown promise in the imaging of various cancers, including gliomas and prostate cancer. mdpi.com The development of ¹⁸F-labeled derivatives of this compound could lead to new PET radiotracers with improved specificity and sensitivity for certain tumor types. These tracers can be used for early diagnosis, staging of the disease, and monitoring the response to therapy.

Beyond oncology, ¹⁸F-labeled tracers are also valuable for neurological imaging, such as in the study of Alzheimer's disease by targeting amyloid plaques. nih.govnih.govdiva-portal.org The ability to attach the this compound scaffold to targeting moieties could enable the development of highly specific probes for various neuroreceptors and transporters.

In the realm of targeted drug delivery, the fluorinated pyrrolidine scaffold can be incorporated into drug-conjugates or nanoparticles to improve their pharmacokinetic profiles, enhance cell permeability, and achieve targeted release of therapeutic agents. mdpi.com The future will likely see the development of theranostic agents based on this scaffold, which combine diagnostic imaging capabilities with therapeutic action in a single molecule.

Q & A

Basic: What are the recommended methods for synthesizing 3-Fluoropyrrolidine-3-carboxylic acid in a laboratory setting?

The synthesis of fluorinated pyrrolidine derivatives typically involves multi-step organic reactions. Key methods include:

- Chiral induction : Use of chiral auxiliaries or catalysts to control stereochemistry, as seen in similar compounds like (3R,4S)-1-tert-butoxycarbonyl-4-(fluoromethyl)pyrrolidine-3-carboxylic acid, where chiral starting materials and protecting groups (e.g., Boc) are critical .

- Protecting group strategies : For example, Fmoc (fluorenylmethyloxycarbonyl) groups are employed to protect reactive sites during synthesis, as demonstrated in (R)-Fmoc-pyrrolidine-3-carboxylic acid protocols .

- Optimized reaction conditions : Controlled temperatures (e.g., low-temperature fluorination) and solvent systems (e.g., polar aprotic solvents) to minimize side reactions .

Basic: How should researchers handle and store this compound to ensure stability and safety?

- Handling : Use fume hoods and wear appropriate PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact. Fluorinated compounds may release hazardous gases under extreme conditions .

- Storage : Store in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Stability studies for similar compounds (e.g., azetidine derivatives) highlight moisture sensitivity .

- Disposal : Follow institutional guidelines for fluorinated waste, as strong acids/bases may degrade the compound into toxic byproducts .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR spectroscopy : NMR is critical for identifying fluorine substituents, while and NMR resolve backbone structure .

- X-ray crystallography : Determines 3D conformation, bond angles, and stereochemistry, as applied to (3S,4R)-4-(1,5-Dimethylpyrazol-4-yl)pyrrolidine derivatives .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, validated for fluorinated analogs .

Advanced: How can stereochemical purity of this compound be ensured during synthesis?

- Chiral resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, (3R,4S)-configured pyrrolidines require chiral stationary phases for analysis .

- Asymmetric catalysis : Palladium or organocatalysts induce enantioselectivity, as shown in the synthesis of (3R,4S)-1-tert-butoxycarbonyl derivatives .

- Circular dichroism (CD) : Monitors optical activity to confirm stereochemical integrity post-synthesis .

Advanced: What strategies resolve contradictions in reaction yield data when scaling up synthesis?

- Process optimization : Transition from batch to continuous flow reactors improves reproducibility, as noted in industrial-scale pyrrolidine production .

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies critical variables (e.g., temperature, catalyst loading) affecting yield .

- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy detects intermediates, preventing deviations during scale-up .

Advanced: How do solvent polarity and temperature influence the reactivity of fluorinated pyrrolidine derivatives in coupling reactions?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in amide coupling, while non-polar solvents (e.g., toluene) favor SN2 mechanisms .

- Temperature control : Lower temperatures (–10°C to 0°C) suppress side reactions (e.g., epimerization) in fluorinated intermediates, as observed in Fmoc-protected derivatives .

- Catalyst compatibility : Pd-based catalysts require anhydrous conditions at 60–80°C for Suzuki-Miyaura coupling with aryl halides .

Advanced: What computational methods predict interactions between fluorinated pyrrolidine derivatives and biological targets?

- Molecular docking : Tools like AutoDock Vina simulate binding to enzyme active sites (e.g., proteases), validated for pyrrolidine-based inhibitors .

- MD simulations : Assess conformational stability in aqueous environments, critical for bioavailability predictions .

- QSAR models : Relate substituent electronegativity (e.g., fluorine position) to pharmacological activity, as applied to antiviral pyrrolidine analogs .

Advanced: How to optimize solid dispersion formulations for enhancing bioavailability?

- Polymer selection : Polyvinylpyrrolidone (PVP) improves solubility via hydrogen bonding, as demonstrated for pyridinecarboxylic acid dispersions .

- Spray-drying : Produces amorphous solid dispersions with higher dissolution rates than crystalline forms .

- Stability testing : Accelerated aging studies (40°C/75% RH) assess phase separation risks in fluorinated formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.